

Vamagloxistat: A Technical Guide to Glycolate Oxidase Inhibition for Hyperoxaluria

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Compound of Interest		
Compound Name:	Vamagloxistat	
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Abstract

Vamagloxistat (BBP-711) is an orally administered small molecule inhibitor of glycolate oxidase (GO), a key enzyme in the metabolic pathway responsible for oxalate production.[1][2] In individuals with Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder, deficient activity of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate.[3][4][5] The subsequent overproduction of oxalate results in the formation of recurrent kidney stones and nephrocalcinosis, often progressing to end-stage renal disease. Vamagloxistat is being developed as a substrate reduction therapy to mitigate oxalate overproduction in patients with PH1 and those with recurrent kidney stones due to elevated oxalate levels. By inhibiting glycolate oxidase, Vamagloxistat aims to reduce the synthesis of glyoxylate, the direct precursor of oxalate.[4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and relevant experimental protocols for Vamagloxistat.

Introduction to Glycolate Oxidase and Primary Hyperoxaluria Type 1

Primary Hyperoxaluria Type 1 (PH1) is an autosomal recessive disorder caused by mutations in the AGXT gene, which encodes the enzyme alanine-glyoxylate aminotransferase (AGT).[3]



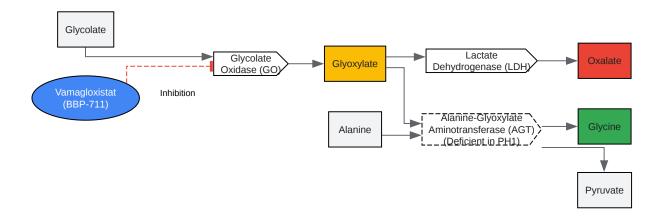
[4] AGT is primarily expressed in the liver peroxisomes and is responsible for the detoxification of glyoxylate by converting it to glycine.[3][6] In PH1, the deficiency of AGT leads to an accumulation of glyoxylate. This excess glyoxylate is then oxidized to oxalate by the cytosolic enzyme lactate dehydrogenase (LDH).[4] The kidneys excrete oxalate; however, in PH1, the persistently high levels of oxalate lead to the formation of insoluble calcium oxalate crystals in the urinary tract, causing kidney stones, nephrocalcinosis, and progressive kidney damage.[3]

Glycolate oxidase (GO), encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a key step in the pathway that generates the substrate for oxalate production in PH1.[4][5] Therefore, inhibiting GO presents a promising therapeutic strategy for PH1 by reducing the available pool of glyoxylate for conversion to oxalate. The safety of this approach is supported by the observation of healthy individuals with a natural knockout of the HAO1 gene.

Vamagloxistat (BBP-711): Mechanism of Action

Vamagloxistat is a potent and selective inhibitor of glycolate oxidase. By binding to the active site of GO, **Vamagloxistat** blocks the conversion of glycolate to glyoxylate. This inhibition leads to a decrease in the substrate available for oxalate synthesis by LDH, thereby reducing the overall production of oxalate. The accumulated glycolate is a soluble compound that can be readily excreted in the urine.

Signaling Pathway of Glyoxylate Metabolism in Primary Hyperoxaluria Type 1







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Caption: Metabolic pathway of glyoxylate in PH1 and the inhibitory action of Vamagloxistat.

Quantitative Data

Table 1: Preclinical Data for Vamagloxistat

Parameter	Species/System	Value	Reference
IC50 (GO Inhibition)	Human	15.4 nM	[7]
Rat	22.4 nM	[7]	
Mouse	149 nM	[7]	_
KD (Direct Binding to hGO1)	Human	6.31 nM	[7]
IC50 (Oxalate Production)	Agxt-/- Hepatocytes (24h)	24.2 nM	[7]
Agxt-/- Hepatocytes (48h)	42.9 nM	[7]	
In Vivo Efficacy	Agxt-/- Mice (7 mg/kg)	60% reduction in urinary oxalate	[7]
Agxt-/- Mice (7 mg/kg)	>88% inhibition of GO activity	[7]	

Table 2: Phase 1 Clinical Trial Data for Vamagloxistat in Healthy Volunteers



Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	~2.5 hours	[2]
Terminal Elimination Half-life	~26 hours	[2]
Pharmacodynamic Effect	10-15-fold increase in plasma glycolate	[2]
Safety and Tolerability	Well-tolerated at single doses up to 3,000 mg and multiple doses up to 1000 mg	[2]

Note: Specific Cmax and AUC values from the Phase 1 clinical trial have not been publicly disclosed.

Experimental Protocols In Vitro Glycolate Oxidase Inhibition Assay (Amplex Red Method)

This protocol is adapted from a general method for measuring hydrogen peroxide production, a direct product of the glycolate oxidase reaction.

Objective: To determine the in vitro potency of **Vamagloxistat** in inhibiting glycolate oxidase activity.

Materials:

- Purified recombinant human glycolate oxidase (hGO)
- Vamagloxistat
- Glycolate (substrate)
- Amplex Red reagent
- Horseradish peroxidase (HRP)



- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

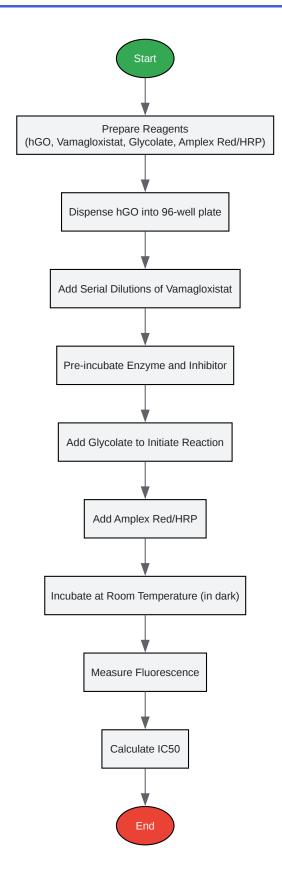
- Prepare Reagents:
 - Prepare a stock solution of Vamagloxistat in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of glycolate in assay buffer.
 - Prepare a working solution of Amplex Red and HRP in assay buffer.
- Assay Setup:
 - In a 96-well plate, add a fixed concentration of hGO to each well.
 - Add serial dilutions of Vamagloxistat to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate Reaction:
 - Add the glycolate substrate to all wells to start the reaction.
- Detection:
 - Immediately add the Amplex Red/HRP working solution to all wells.
 - Incubate the plate at room temperature, protected from light.
 - Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at multiple time points.



- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.
 - Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro GO Inhibition Assay





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Caption: Workflow for determining the IC50 of Vamagloxistat against glycolate oxidase.



Measurement of Oxalate Production in Cultured Hepatocytes

Objective: To assess the effect of **Vamagloxistat** on oxalate production in a cellular model of PH1.

Materials:

- Agxt-/- mouse primary hepatocytes or a relevant human hepatocyte cell line
- Cell culture medium and supplements
- Vamagloxistat
- Glycolate
- Lysis buffer
- Oxalate assay kit (e.g., enzymatic or HPLC-based)

Procedure:

- Cell Culture:
 - Culture the hepatocytes in appropriate multi-well plates until they reach the desired confluency.
- Treatment:
 - Treat the cells with varying concentrations of Vamagloxistat for a specified duration (e.g.,
 24 or 48 hours). Include a vehicle control.
 - During the treatment period, the medium can be supplemented with glycolate to ensure substrate availability for oxalate production.
- Sample Collection:
 - At the end of the treatment period, collect the cell culture supernatant and/or lyse the cells.



- Oxalate Measurement:
 - Measure the concentration of oxalate in the collected samples using a validated oxalate assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the oxalate levels to a measure of cell number or protein concentration.
 - Plot the normalized oxalate levels against the logarithm of the Vamagloxistat concentration and determine the IC50 value.

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple-ascending dose study of **Vamagloxistat** (NCT04876924) has been completed in healthy volunteers. The study demonstrated that **Vamagloxistat** was well-tolerated and showed dose-dependent increases in plasma glycolate, confirming target engagement. Based on these positive results, a Phase 2/3 pivotal study in patients with PH1 and a Phase 2 study in adult recurrent kidney stone formers were planned. As of the date of this document, results from these later-stage trials have not been publicly released.

Conclusion

Vamagloxistat is a promising oral therapy for the treatment of Primary Hyperoxaluria Type 1 and other conditions characterized by oxalate overproduction. Its mechanism of action as a potent inhibitor of glycolate oxidase directly targets the metabolic pathway responsible for oxalate synthesis. Preclinical and early clinical data have demonstrated its potential for significant efficacy and a favorable safety profile. Further clinical development will be crucial in establishing its role in the management of these debilitating conditions.

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